Cas no 1805535-74-3 (2-(Difluoromethyl)-6-hydroxy-5-methoxypyridine-3-methanol)

2-(Difluoromethyl)-6-hydroxy-5-methoxypyridine-3-methanol 化学的及び物理的性質
名前と識別子
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- 2-(Difluoromethyl)-6-hydroxy-5-methoxypyridine-3-methanol
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- インチ: 1S/C8H9F2NO3/c1-14-5-2-4(3-12)6(7(9)10)11-8(5)13/h2,7,12H,3H2,1H3,(H,11,13)
- InChIKey: KFYWLXDJRACAPT-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(CO)C=C(C(N1)=O)OC)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 310
- 疎水性パラメータ計算基準値(XlogP): -0.3
- トポロジー分子極性表面積: 58.6
2-(Difluoromethyl)-6-hydroxy-5-methoxypyridine-3-methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029028488-250mg |
2-(Difluoromethyl)-6-hydroxy-5-methoxypyridine-3-methanol |
1805535-74-3 | 95% | 250mg |
$1,009.40 | 2022-04-01 | |
Alichem | A029028488-1g |
2-(Difluoromethyl)-6-hydroxy-5-methoxypyridine-3-methanol |
1805535-74-3 | 95% | 1g |
$2,837.10 | 2022-04-01 | |
Alichem | A029028488-500mg |
2-(Difluoromethyl)-6-hydroxy-5-methoxypyridine-3-methanol |
1805535-74-3 | 95% | 500mg |
$1,668.15 | 2022-04-01 |
2-(Difluoromethyl)-6-hydroxy-5-methoxypyridine-3-methanol 関連文献
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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2-(Difluoromethyl)-6-hydroxy-5-methoxypyridine-3-methanolに関する追加情報
Introduction to 2-(Difluoromethyl)-6-hydroxy-5-methoxypyridine-3-methanol (CAS No. 1805535-74-3)
2-(Difluoromethyl)-6-hydroxy-5-methoxypyridine-3-methanol, identified by the CAS number 1805535-74-3, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This pyridine derivative exhibits a unique structural framework that has garnered attention due to its potential biological activities and synthetic utility. The presence of both difluoromethyl and hydroxymethyl functional groups, alongside the methoxy substituent, contributes to its diverse chemical reactivity and pharmacological profile.
The compound’s molecular structure, characterized by a pyridine core with multiple substituents, positions it as a valuable intermediate in the synthesis of more complex molecules. In recent years, there has been growing interest in pyridine-based scaffolds due to their prevalence in bioactive natural products and synthetic drugs. The difluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity in drug candidates, making this compound a promising candidate for further exploration.
Recent advancements in medicinal chemistry have highlighted the importance of 2-(Difluoromethyl)-6-hydroxy-5-methoxypyridine-3-methanol in the development of novel therapeutic agents. Its structural features suggest potential applications in the treatment of various diseases, including inflammatory disorders and infectious diseases. The hydroxymethyl moiety provides opportunities for further functionalization, enabling the synthesis of derivatives with tailored biological properties.
One of the most compelling aspects of this compound is its versatility in synthetic chemistry. The combination of the methoxy group and the pyridine ring allows for diverse reactions, including nucleophilic substitution, condensation reactions, and metal-catalyzed transformations. These reactions are crucial for constructing more complex molecules, which are often required for achieving high efficacy and selectivity in drug design.
In academic research, 2-(Difluoromethyl)-6-hydroxy-5-methoxypyridine-3-methanol has been utilized as a building block in the synthesis of kinase inhibitors and other enzyme-targeted compounds. Kinase inhibitors are a major class of therapeutic agents used to treat cancers and inflammatory diseases. The structural motifs present in this compound can be modified to improve their interaction with target enzymes, thereby enhancing their pharmacological activity.
The difluoromethyl group is particularly noteworthy for its ability to modulate drug properties such as lipophilicity and binding affinity. This feature has been exploited in the design of next-generation drugs that exhibit improved pharmacokinetic profiles. Additionally, the presence of both hydroxyl and methoxy groups provides multiple sites for chemical modification, allowing researchers to fine-tune the biological activity of derived compounds.
Recent studies have also explored the role of 2-(Difluoromethyl)-6-hydroxy-5-methoxypyridine-3-methanol in drug discovery pipelines targeting neurological disorders. Pyridine derivatives have shown promise in modulating neurotransmitter systems, making them attractive candidates for treating conditions such as Alzheimer’s disease and Parkinson’s disease. The compound’s ability to cross the blood-brain barrier efficiently further enhances its potential as a therapeutic agent.
Synthetic methodologies involving this compound have been refined over time to achieve higher yields and purities. Advances in catalytic systems and green chemistry principles have enabled more sustainable production methods, reducing waste and energy consumption. These improvements are essential for scaling up production while maintaining cost-effectiveness and environmental responsibility.
The pharmaceutical industry continues to invest heavily in research related to heterocyclic compounds like 2-(Difluoromethyl)-6-hydroxy-5-methoxypyridine-3-methanol. Its unique structural features make it a versatile scaffold for developing new drugs with improved efficacy and reduced side effects. Collaborative efforts between academia and industry are driving innovation in this field, leading to faster translation of laboratory discoveries into clinical applications.
Looking ahead, the future prospects for this compound appear promising. Ongoing research aims to uncover new biological activities and optimize synthetic routes for large-scale production. As our understanding of molecular interactions deepens, so too will our ability to harness the potential of such versatile intermediates like 2-(Difluoromethyl)-6-hydroxy-5-methoxypyridine-3-methanol.
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